molecular formula C42H74N3O9P B1208697 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine CAS No. 65114-56-9

1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine

Cat. No. B1208697
CAS RN: 65114-56-9
M. Wt: 796 g/mol
InChI Key: BLIZUNMGMGOFMQ-LDLOPFEMSA-N
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Description

1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine is a synthetic lipid molecule that is widely used in scientific research. It is commonly referred to as DiPhPC, and is a valuable tool for studying the structure and function of biological membranes. In

Mechanism Of Action

The mechanism of action of DiPhPC is related to its ability to form stable bilayers. When added to a solution, DiPhPC molecules spontaneously assemble into a bilayer structure, with the hydrophobic tails facing each other and the hydrophilic headgroups facing the surrounding aqueous environment. This bilayer structure is similar to the structure of biological membranes, and can be used to study the interactions between membrane components.

Biochemical And Physiological Effects

DiPhPC has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to influence the activity of several membrane proteins, including ion channels and transporters. DiPhPC also affects the fluidity and permeability of lipid bilayers, which can have significant effects on the function of membrane proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DiPhPC in lab experiments is its ability to form stable bilayers that mimic biological membranes. This allows researchers to study membrane components in a controlled environment, without the need for living cells. However, one limitation of using DiPhPC is that it is a synthetic lipid, and may not accurately reflect the properties of natural membrane lipids. Additionally, the synthesis of DiPhPC is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving DiPhPC. One area of interest is the development of new methods for synthesizing DiPhPC and related lipid molecules. Another area of research is the use of DiPhPC to study the interactions between membrane proteins and lipids in more detail. Additionally, DiPhPC could be used to investigate the effects of lipid composition on membrane protein function, which could have important implications for drug discovery and development.
Conclusion:
In conclusion, 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine, or DiPhPC, is a valuable tool for studying the structure and function of biological membranes. Its ability to form stable bilayers and influence the activity of membrane proteins make it a valuable tool for scientific research. While there are some limitations to using DiPhPC, it remains a widely used lipid molecule in the field of membrane biophysics. Future research involving DiPhPC could lead to new insights into the structure and function of biological membranes, and could have important implications for drug discovery and development.

Synthesis Methods

The synthesis of DiPhPC involves several steps, including the preparation of the starting materials and the coupling of the diazirine-containing fatty acid to the phosphocholine headgroup. The final product is purified using chromatography techniques. The synthesis of DiPhPC is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DiPhPC has a wide range of applications in scientific research, particularly in the field of membrane biophysics. It is commonly used as a model membrane lipid, due to its ability to form stable bilayers that mimic the structure and properties of biological membranes. DiPhPC is also used to study the interactions between membrane proteins and lipids, and to investigate the effects of lipids on protein function.

properties

IUPAC Name

[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIZUNMGMGOFMQ-LDLOPFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215418
Record name 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine

CAS RN

65114-56-9
Record name 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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